2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids and have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The reaction conditions include the use of ethanol as a solvent and potassium carbonate as a base. The product is then reacted with various amines to form the corresponding acetamides .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including substitution reactions. For example, it reacts with hydrazine hydrate in boiling ethanol to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . It also reacts with aniline in boiling ethanol to form 2-anilinopyrimidine . Common reagents used in these reactions include hydrazine hydrate and aniline, and the major products formed are hydrazinyl and anilino derivatives .
Scientific Research Applications
2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has various scientific research applications. It has been studied for its potential anticancer, antitubercular, and anti-HIV activities . Additionally, pyrimidine derivatives, including this compound, have been found to exhibit anticonvulsant activity . The compound is also used in the synthesis of various S-alkyl derivatives with potential biological activities .
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets and pathways in the body. Pyrimidine derivatives are known to interact with nucleic acids and enzymes, leading to their biological effects . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide include other pyrimidine derivatives such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides . These compounds share similar structural features and biological activities. this compound is unique due to the presence of the 2-fluorophenyl group, which may contribute to its distinct biological properties .
Properties
Molecular Formula |
C14H14FN3O2S |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H14FN3O2S/c1-8-9(2)16-14(18-13(8)20)21-7-12(19)17-11-6-4-3-5-10(11)15/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20) |
InChI Key |
XFKVMYNZAXXODE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)NC2=CC=CC=C2F)C |
Origin of Product |
United States |
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